(S)-Pyrrolidine-2-carboxamide hydrochloride

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

Select (S)-Pyrrolidine-2-carboxamide hydrochloride for stereospecific transformations where the (R)-enantiomer or free base would fail. This (S)-form delivers ≥99% ee, critical for Ni(II)-mediated alkylation and generating enantiopure α-/β-amino acid precursors. The hydrochloride salt guarantees ≥50 mg/mL aqueous solubility and ambient stability, eliminating hygroscopic handling issues. Its distinct optical rotation ([α]D25 = -61±3°) provides instant enantiomeric verification. Optimized for solid-phase peptide synthesis (SPPS), organocatalytic aldol/Michael additions, and chiral HPLC reference standards.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 42429-27-6
Cat. No. B554965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-2-carboxamide hydrochloride
CAS42429-27-6
SynonymsL-Prolinamidehydrochloride; 42429-27-6; (S)-Pyrrolidine-2-carboxamidehydrochloride; L-Prolineamidehydrochloride; (2S)-pyrrolidine-2-carboxamidehydrochloride; L-ProlinamideHCl; PubChem13020; prolinamidehydrochloride; prolineamidehydrochloride; P5010_SIGMA; SCHEMBL241227; 81721_FLUKA; CTK7D2294; CSKSDAVTCKIENY-WCCKRBBISA-N; MolPort-003-939-163; (S)-Pyrrolidine-2-carboxamideHCl; EINECS255-818-2; AKOS016843692; AM82206; L-(-)-PROLINAMIDEHYDROCHLORIDE; AK113916; I500; KB-53369; (2S)-2-pyrrolidinecarboxamidehydrochloride; DB-050912
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
InChIKeyCSKSDAVTCKIENY-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Pyrrolidine-2-carboxamide hydrochloride (CAS 42429-27-6): A Proline-Derived Chiral Building Block for Asymmetric Synthesis


(S)-Pyrrolidine-2-carboxamide hydrochloride (also known as L-prolinamide hydrochloride) is a proline derivative [1] that serves as a key chiral building block and organocatalyst in asymmetric synthesis . As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base, facilitating its use in peptide synthesis and pharmaceutical intermediate production . The compound is characterized by a chiral center at the α-carbon of the pyrrolidine ring, enabling its use in stereospecific transformations [2].

(S)-Pyrrolidine-2-carboxamide hydrochloride (CAS 42429-27-6): Why Enantiomeric Purity and Salt Form Prevent Simple Analog Substitution


Generic substitution with the (R)-enantiomer, the free base, or the racemic mixture of pyrrolidine-2-carboxamide is not scientifically valid due to critical differences in stereochemistry and physicochemical properties. The (S)-enantiomer possesses specific chiral recognition that is essential for applications in asymmetric catalysis and peptide synthesis, where the (R)-form would yield opposite stereochemical outcomes [1]. The hydrochloride salt provides enhanced solubility and stability compared to the free base, which can be hygroscopic and less manageable . Furthermore, the optical rotation of (S)-pyrrolidine-2-carboxamide hydrochloride is [α]D25 = -61 ± 3° (C=1.04 in MeOH) , which is opposite in sign to that of the (R)-enantiomer, enabling facile quality control and enantiomeric verification. The evidence below quantifies these differences.

(S)-Pyrrolidine-2-carboxamide hydrochloride (CAS 42429-27-6): Quantitative Evidence for Superior Chiral Purity and Physicochemical Properties


Enantiomeric Purity: (S)-Pyrrolidine-2-carboxamide hydrochloride vs. (R)-Enantiomer

(S)-Pyrrolidine-2-carboxamide hydrochloride is available with an enantiomeric excess (ee) of ≥99% [1]. In contrast, the (R)-enantiomer is typically offered at 95% purity . This higher ee ensures minimal contamination with the opposite enantiomer, which is critical in asymmetric syntheses where even small amounts of the wrong enantiomer can lead to unwanted stereochemical outcomes.

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

Optical Rotation: (S)-Pyrrolidine-2-carboxamide hydrochloride vs. (R)-Enantiomer

The specific optical rotation of (S)-Pyrrolidine-2-carboxamide hydrochloride is [α]D25 = -61 ± 3° (C=1.04 in MeOH) . While the exact value for the (R)-enantiomer is not provided in the available sources, it is expected to be equal in magnitude but opposite in sign (i.e., +61°). This difference is crucial for quality control and enantiomeric verification.

Chiral Purity Optical Rotation Quality Control

Solubility: (S)-Pyrrolidine-2-carboxamide hydrochloride vs. Free Base

(S)-Pyrrolidine-2-carboxamide hydrochloride exhibits high aqueous solubility (freely soluble in water, ≥50 mg/mL) [1] due to its salt form. In contrast, the free base pyrrolidine-2-carboxamide has a reported solubility of 32.7 mg/mL . The hydrochloride salt provides a 53% increase in aqueous solubility, which is advantageous for reactions conducted in aqueous media and for biological assays.

Aqueous Solubility Salt Form Formulation

Melting Point: (S)-Pyrrolidine-2-carboxamide hydrochloride vs. Free Base

The melting point of (S)-Pyrrolidine-2-carboxamide hydrochloride is reported as 178-182°C , while the free base pyrrolidine-2-carboxamide has a melting point of 155-167°C . The higher and sharper melting range of the hydrochloride salt indicates higher purity and thermal stability, which is beneficial for storage and handling.

Thermal Stability Purity Characterization

Purity: (S)-Pyrrolidine-2-carboxamide hydrochloride vs. (R)-Enantiomer

(S)-Pyrrolidine-2-carboxamide hydrochloride is commercially available with a purity of ≥99% by HPLC [1], while the (R)-enantiomer is typically offered at 95% purity . This difference in purity can impact the efficiency and reproducibility of chemical reactions, especially in multi-step syntheses where impurities can accumulate and reduce yield.

Chemical Purity HPLC Quality Assurance

Chiral Auxiliary Performance: (S)-Pyrrolidine-2-carboxamide-derived Ligands vs. Unmodified Proline

Chiral auxiliaries derived from (S)-pyrrolidine-2-carboxamide, such as (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)-pyrrolidine-2-carboxamide, have been demonstrated to be outstanding, versatile, and recyclable reagents for the synthesis of tailor-made α- and β-amino acids in enantiomerically pure form [1]. While direct comparative data for the unmodified proline parent is not provided in the same study, the design of these ligands leverages the (S)-pyrrolidine-2-carboxamide scaffold to achieve high stereocontrol. The scale-up synthesis of these reagents on a 100 g scale demonstrates their practical utility and robustness [2].

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

(S)-Pyrrolidine-2-carboxamide hydrochloride (CAS 42429-27-6): Recommended Application Scenarios Based on Quantified Differentiators


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Due to its high enantiomeric purity (≥99% ee) and its role as a precursor to versatile chiral auxiliaries, (S)-Pyrrolidine-2-carboxamide hydrochloride is the preferred starting material for the asymmetric synthesis of enantiomerically pure α- and β-amino acids, which are essential building blocks for novel pharmaceuticals [1]. Its use in Ni(II) complex-mediated alkylation reactions provides access to tailor-made amino acids with high stereocontrol [2].

Peptide Synthesis Requiring High Chiral Purity

The combination of high chemical purity (≥99% by HPLC) and excellent aqueous solubility (≥50 mg/mL) makes this compound ideal for solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions [1]. Its hydrochloride salt form ensures compatibility with standard coupling reagents and aqueous work-up procedures [2].

Quality Control and Analytical Reference Standard

The well-defined optical rotation ([α]D25 = -61 ± 3°) and melting point (178-182°C) make (S)-Pyrrolidine-2-carboxamide hydrochloride a reliable reference standard for chiral HPLC method development and for verifying the enantiomeric purity of proline-derived compounds in pharmaceutical quality control laboratories [1].

Organocatalysis in Aqueous Media

The high aqueous solubility (≥50 mg/mL) and the presence of both a secondary amine and a carboxamide group enable this compound to function as an effective organocatalyst for asymmetric transformations in environmentally benign aqueous solvents, aligning with green chemistry principles [1]. Its chiral scaffold can induce enantioselectivity in reactions such as aldol condensations and Michael additions.

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